9,9'-(Butane-1,4-diyl)dianthracene
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Overview
Description
1,4-Bis(9-anthryl)butane is an organic compound that features two anthracene units connected by a butane linker
Preparation Methods
The synthesis of 1,4-Bis(9-anthryl)butane typically involves the reaction of anthracene derivatives with butane-based linkers. One common method involves the use of 9-anthraldehyde oxime as a starting material, which is then subjected to various reaction conditions to yield the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Bis(9-anthryl)butane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Substitution reactions can occur at the anthracene units, often using halogenating agents or other electrophiles.
Common reagents and conditions for these reactions include the use of solvents like acetonitrile and catalysts such as copper acetate . Major products formed from these reactions include various anthracene derivatives with modified functional groups.
Scientific Research Applications
1,4-Bis(9-anthryl)butane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,4-Bis(9-anthryl)butane involves its interaction with molecular targets through its anthracene units. These interactions can lead to various effects, such as fluorescence emission and electronic conductivity. The pathways involved often include electron transfer processes and the formation of charge-transfer complexes .
Comparison with Similar Compounds
1,4-Bis(9-anthryl)butane can be compared with other similar compounds, such as:
1,4-Bis(diphenylphosphino)butane: This compound features phosphine groups instead of anthracene units and is used in coordination chemistry.
9-Anthraldehyde oxime: This compound is a precursor in the synthesis of 1,4-Bis(9-anthryl)butane and has its own unique applications in organic synthesis.
The uniqueness of 1,4-Bis(9-anthryl)butane lies in its dual anthracene units, which impart distinct optical and electronic properties, making it valuable for specific applications in materials science and organic electronics.
Properties
CAS No. |
63934-11-2 |
---|---|
Molecular Formula |
C32H26 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
9-(4-anthracen-9-ylbutyl)anthracene |
InChI |
InChI=1S/C32H26/c1-5-15-27-23(11-1)21-24-12-2-6-16-28(24)31(27)19-9-10-20-32-29-17-7-3-13-25(29)22-26-14-4-8-18-30(26)32/h1-8,11-18,21-22H,9-10,19-20H2 |
InChI Key |
KIPCIMCWUHKKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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